molecular formula C16H9ClFNOS B2728566 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-52-6

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B2728566
CAS No.: 303985-52-6
M. Wt: 317.76
InChI Key: KXIWZVWCTBAVOX-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a synthetic organic compound with the molecular formula C16H9ClFNOS. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 3-hydroxy-1-benzothiophene-2-carbonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-3-carbonitrile
  • 3-[(2-Chloro-4-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
  • 3-[(2-Bromo-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Uniqueness

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIWZVWCTBAVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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